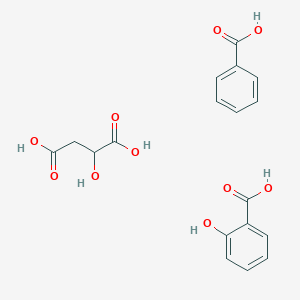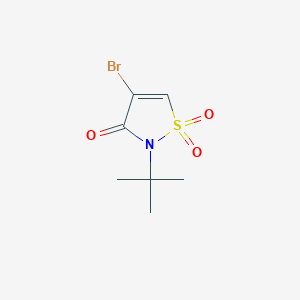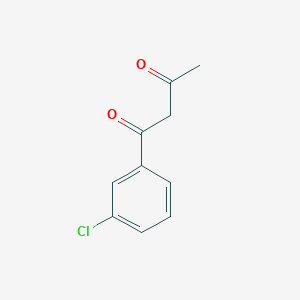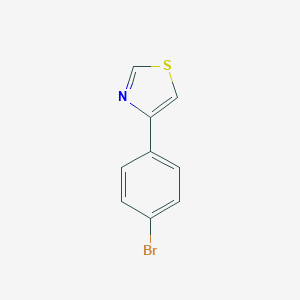
4-(4-Bromphenyl)thiazol
Übersicht
Beschreibung
4-(4-Bromophenyl)thiazole is a chemical compound with the empirical formula C10H6BrNOS . It is a solid substance and is used in the manufacture of chemical compounds .
Synthesis Analysis
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)thiazole was confirmed by physicochemical and spectral characteristics . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis
4-(4-Bromophenyl)thiazole is a solid substance . It has a molecular weight of 268.13 .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Derivate von 4-(4-Bromphenyl)thiazol wurden auf ihr Potenzial als Antikrebsmittel untersucht. Untersuchungen haben gezeigt, dass diese Verbindungen eine signifikante Aktivität gegen Krebszelllinien aufweisen können, wie z. B. die östrogenrezeptor-positive humane Brustadenokarzinomzelllinie (MCF7). Der Mechanismus beinhaltet die Interaktion mit zellulären Komponenten wie DNA und Topoisomerase II, was zu DNA-Schäden und Zelltod führt .
Antimikrobielle Aktivität
Die Derivate von this compound zeigen auch vielversprechende Ergebnisse im Kampf gegen mikrobielle Resistenzen. Synthetisierte Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Krankheitserreger getestet, wobei einige vielversprechende Ergebnisse bei der Überwindung von Resistenzen und der Verbesserung der Selektivität von Chemotherapeutika zeigten .
Analgetische und entzündungshemmende Eigenschaften
Einige Studien haben berichtet, dass this compound-Verbindungen signifikante analgetische und entzündungshemmende Aktivitäten besitzen. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente hin .
Zytotoxizität gegen Tumorzellen
Neben der allgemeinen Antikrebsaktivität haben bestimmte this compound-Derivate potente zytotoxische Wirkungen auf humane Tumorzelllinien gezeigt, darunter Prostatakrebszellen. Dies unterstreicht ihre potenzielle Rolle bei der Entwicklung gezielter Krebstherapien .
Wirkmechanismus
Target of Action
4-(4-Bromophenyl)thiazole and its derivatives have been found to exhibit promising antimicrobial and anticancer activities . The primary targets of this compound are pathogenic bacteria, fungi, and cancerous cells .
Mode of Action
The compound interacts with its targets by blocking the biosynthesis of certain bacterial lipids . In the case of cancer cells, it inhibits the uncontrollable division of abnormal cells . The specific mode of action can vary depending on the derivative of 4-(4-Bromophenyl)thiazole and the type of target cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of pathogenic bacteria and cancerous cells . This interference disrupts the normal biochemical pathways within these cells, leading to their death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(4-Bromophenyl)thiazole and its derivatives have been studied. The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .
Result of Action
The result of the action of 4-(4-Bromophenyl)thiazole is the death of pathogenic bacteria, fungi, and cancerous cells . This leads to the alleviation of infections caused by these pathogens and the inhibition of cancer cell proliferation .
Action Environment
The action, efficacy, and stability of 4-(4-Bromophenyl)thiazole can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . .
Safety and Hazards
Zukünftige Richtungen
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The molecular docking study demonstrated that compounds, p2, p3, p4, and p6 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties . These compounds have the potential to be used as lead compounds for rational drug designing .
Biochemische Analyse
Biochemical Properties
4-(4-Bromophenyl)thiazole interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit promising antimicrobial activity against pathogenic bacteria and fungi . Additionally, it has shown anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Cellular Effects
In cellular processes, 4-(4-Bromophenyl)thiazole influences cell function by interacting with various cellular pathways . It has been found to have an impact on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)thiazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-(4-Bromophenyl)thiazole may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)thiazole can vary with different dosages in animal models .
Metabolic Pathways
4-(4-Bromophenyl)thiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUYYAEKCCJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402904 | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826-20-6 | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological targets have been explored for 4-(4-Bromophenyl)thiazole and what are the potential implications?
A1: Research suggests 4-(4-Bromophenyl)thiazole exhibits inhibitory activity against specific enzymes. One study identified Aldose Reductase (ALR2) as a potential target []. ALR2 plays a role in diabetic complications, and inhibiting this enzyme could offer therapeutic benefits for managing these complications. Another study found that a closely related compound, 2-amino-4-(4-bromophenyl)thiazole, demonstrated potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) []. These enzymes are involved in various physiological processes, and their inhibition could have implications for treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis.
Q2: How does the structure of 4-(4-Bromophenyl)thiazole contribute to its interaction with biological targets?
A2: While the provided research doesn't explicitly detail the structure-activity relationship of 4-(4-Bromophenyl)thiazole, one study utilized molecular docking simulations to understand its interaction with ALR2 []. The study suggests that the compound binds to the active site of ALR2 via hydrogen bonding and electrostatic interactions. Further research, potentially involving modifications to the thiazole ring or the bromophenyl moiety, would be necessary to establish a definitive structure-activity relationship and optimize its activity and selectivity for specific targets.
Q3: How effective is 4-(4-Bromophenyl)thiazole against different bacterial species compared to other bismuth thiolates?
A3: The research primarily focuses on the antimicrobial activity of bismuth(III/V) thiolate complexes incorporating various N-heterocyclic thiones, including 4-(4-Bromophenyl)thiazole []. While the study doesn't directly compare the efficacy of the free 4-(4-Bromophenyl)thiazole against different bacterial species, it highlights that bismuth complexes containing this ligand, along with 1-MMTZ and 4-MTT, exhibited notable antibacterial activity. Specifically, a bismuth complex incorporating 4-(4-Bromophenyl)thiazole demonstrated efficacy against M. smegmatis, S. aureus, MRSA, VRE, E. faecalis, and E. coli. Notably, the study revealed that tris-thiolato Bi(III) complexes generally exhibited lower efficacy compared to other bismuth thiolate complexes tested [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


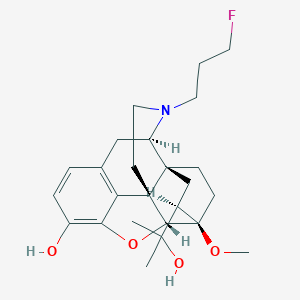
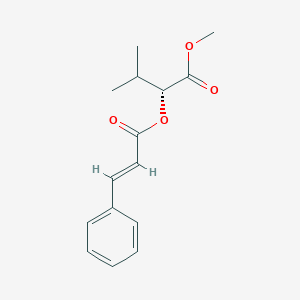

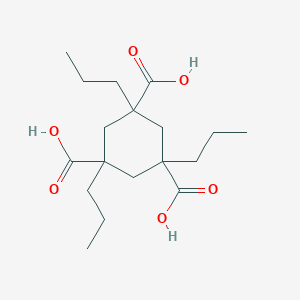
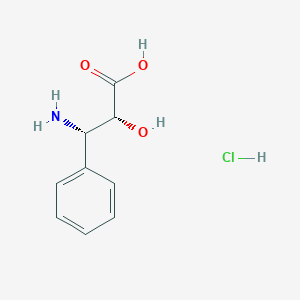
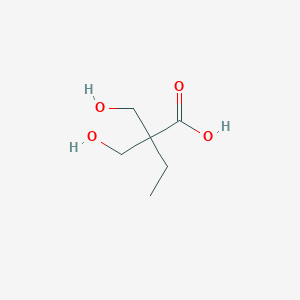
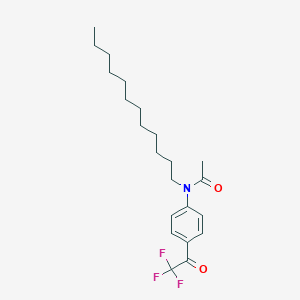
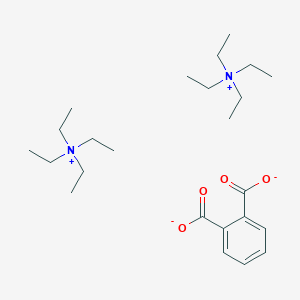

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)

